Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the reaction of 2-chloro-3-nitrophenol with 4-(2-methoxyethyl)-1-piperazine to form the corresponding nitro compound, which is then reduced to the amine. This amine is then reacted with methanesulfonic acid, 1,1,1-trifluoro- to yield the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the aromatic moiety.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields methanesulfonic acid and the corresponding alcohol .
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-(4-ethyl-1-piperazinyl)phenyl ester: This compound has a similar structure but with an ethyl group instead of a methoxyethyl group.
Methanesulfonic acid, 1,1,1-trifluoro-, benzo[b]naphtho[2,3-d]furan-1-yl ester: Another similar compound with a different aromatic moiety
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl group provides additional steric and electronic effects compared to similar compounds, influencing its behavior in chemical reactions and biological interactions .
Properties
CAS No. |
871356-24-0 |
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Molecular Formula |
C14H18ClF3N2O4S |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
[2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18ClF3N2O4S/c1-23-10-9-19-5-7-20(8-6-19)11-3-2-4-12(13(11)15)24-25(21,22)14(16,17)18/h2-4H,5-10H2,1H3 |
InChI Key |
BOJAOBLFVLYWRC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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